molecular formula C22H25N3O2 B5554005 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide

1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide

Cat. No. B5554005
M. Wt: 363.5 g/mol
InChI Key: RIOFJLPUMJEBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing the dibenzo[b,e]azepine system, closely related to 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide, involves complex synthetic routes. One approach includes acid-catalyzed intramolecular Friedel-Crafts cyclization, starting from precursors like 2-allylphenylamine and methyl 2-bromo-2-phenylacetate. This method leads to diastereoisomers that serve as useful precursors for synthesizing analogs with anti-allergenic, antidepressant, and antihistaminic properties (Acosta Quintero et al., 2016).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e]azepine derivatives reveals configurations intermediate between boat and twist-boat forms for the azepine ring. This conformational flexibility, with carboxamide and ethyl substituents occupying quasi-equatorial positions, is critical for understanding the compound's reactivity and interaction potentials (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide can be inferred from related compounds. For instance, dibenzo[b,f][1,4]oxazepines undergo oxidative cyclization in the presence of oxidizing agents like liquid bromine, highlighting the potential for diverse chemical transformations (Tayade & Kale, 2016).

Scientific Research Applications

Synthesis and Metabolites

Synthesis of Metabolites

Research on the synthesis of alcoholic metabolites of mosapramine, a new antipsychotic drug, utilized a compound structurally related to 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide. These efforts aimed to understand the chemical structures of these metabolites through specific synthetic routes, contributing to the drug's pharmacological profile evaluation (Tashiro, Yuasa, & Demizu, 1992).

Pharmacological Evaluations

Brain-to-Plasma Partition

A study on epilepsy patients resistant to oxcarbazepine therapy explored the brain-to-plasma partition of 10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide (10-OHCBZ) and its relationship with the multidrug transporter P-glycoprotein (MDR1). This research offered insights into the drug's pharmacokinetics and the role of MDR1 in drug resistance (Marchi et al., 2005).

Antihypertensive and Antiplatelet Aggregation Activity

Another study synthesized pyrroloazepine derivatives, displaying potent antihypertensive activity and antiplatelet aggregation, showcasing the therapeutic potential of derivatives of the compound for cardiovascular diseases (Mizuno et al., 1999).

Vascular Cognitive Impairment

Research into dibenzo[b,f]azepine hydroxamates, acting as histone deacetylase inhibitors, highlighted their potential in treating vascular cognitive impairment (VCI). One compound, in particular, showed promising results in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in vivo (Kaur et al., 2019).

properties

IUPAC Name

1-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c23-22(27)18-11-13-24(14-12-18)15-21(26)25-19-7-3-1-5-16(19)9-10-17-6-2-4-8-20(17)25/h1-8,18H,9-15H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOFJLPUMJEBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.